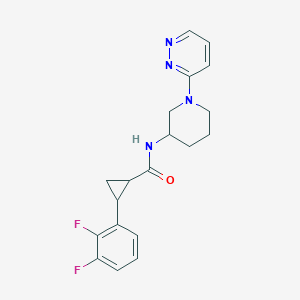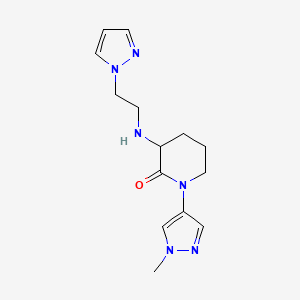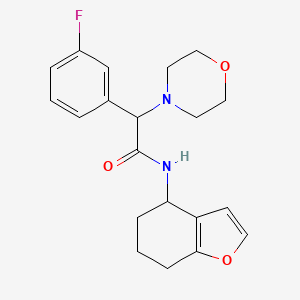![molecular formula C16H24N2O2 B6753735 2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B6753735.png)
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes both an azaspirodecane and an oxazole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process . This method provides a streamlined approach to constructing the spirocyclic framework.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce any ketone functionalities present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, modulating the activity of these targets. The oxazole ring can participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
Gabapentin-lactam (2-azaspiro[4.5]decan-3-one): A degradation product of gabapentin, known for its neurological effects.
Spirotetramat: A compound with a similar spirocyclic structure, used as an insecticide.
Uniqueness
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is unique due to the combination of its spirocyclic and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
2-azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-14(12(2)20-17-13)15(19)18-10-9-16(11-18)7-5-4-6-8-16/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXHDKYCPGGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCC3(C2)CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753663.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6753670.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6753675.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B6753680.png)
![3-[[Cyclobutyl-(4-fluorophenyl)methyl]amino]-1-(1-methylpyrazol-4-yl)piperidin-2-one](/img/structure/B6753694.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)cyclopropane-1-carboxamide](/img/structure/B6753718.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6753721.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone](/img/structure/B6753727.png)
![4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B6753733.png)
![3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B6753734.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone](/img/structure/B6753743.png)
